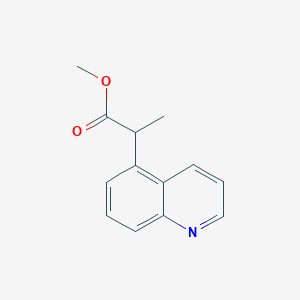

Methyl 2-(5-quinolyl)propanoate

Description

Methyl 2-(5-quinolyl)propanoate is a methyl ester derivative featuring a quinoline moiety substituted at the 5-position of the aromatic ring and a propanoate group. Quinoline derivatives are widely studied for their pharmacological and material science applications due to their aromatic heterocyclic structure, which enables π-π interactions and hydrogen bonding.

Properties

Molecular Formula |

C13H13NO2 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

methyl 2-quinolin-5-ylpropanoate |

InChI |

InChI=1S/C13H13NO2/c1-9(13(15)16-2)10-5-3-7-12-11(10)6-4-8-14-12/h3-9H,1-2H3 |

InChI Key |

JVWXGTMDCFTBFV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C2C=CC=NC2=CC=C1)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) Propanoate Derivatives

The synthesis and analysis of propanoate derivatives are exemplified in , where 2-(2-(4-fluorophenyl)hydrazono)propanoate (23) was quantified via ¹H-NMR after derivatization with 4-fluorophenylhydrazine . Key differences include:

- Functional Groups: Compound 23 contains a hydrazone-modified propanoate, while the target compound retains a methyl ester.

- NMR Challenges: The methyl group in 23 (δ 1.91 ppm) contrasts with typical ester methyl signals (δ 3.5–3.7 ppm), suggesting distinct analytical considerations for Methyl 2-(5-quinolyl)propanoate.

(b) Heterocyclic Moieties

describes a pyridine- and pyrimidine-containing compound synthesized using p-toluenesulfonic acid in 2-propanol . Compared to quinoline, pyridine lacks the fused benzene ring, reducing aromatic stability and π-stacking capacity. This structural difference may influence reactivity in cross-coupling reactions or solubility in polar solvents.

(c) Quantitative Techniques

Ethyl viologen was employed in as an internal standard for NMR quantification due to its distinct low- and high-field signals (δ 1.56, 8.40, 8.99 ppm) . This approach could address integration inaccuracies for this compound, particularly if overlapping signals arise from the quinoline ring (e.g., aromatic protons at δ 7.0–9.0 ppm).

Limitations of Available Evidence

The provided sources lack direct data on this compound, necessitating caution in extrapolating findings from structurally distinct compounds. Key gaps include:

- Synthetic Routes: No information on the target compound’s preparation (e.g., esterification conditions, catalysts).

- Physicochemical Data : Melting points, solubility, or stability data are absent.

- Biological or Functional Studies: No evidence of applications in catalysis or pharmacology.

Hypothetical Data Table (Based on Indirect Evidence)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.